

Application Notes and Protocols for PF-562271 in Lung Disease Models

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Compound of Interest

Compound Name: PF-00356231 hydrochloride

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways regulating cell survival, proliferation, migration, and adhesion.[1] Upregulation of FAK expression and activity is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), where it is associated with more aggressive disease stages.[2] Furthermore, enhanced FAK signaling is implicated in the pathogenesis of pulmonary fibrosis, contributing to the activation of fibroblasts and excessive deposition of extracellular matrix.[3]

PF-562271 is a potent and selective, ATP-competitive, reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[4][5] It has demonstrated anti-tumor, anti-inflammatory, and anti-fibrotic effects in preclinical models, making it a valuable tool for studying the role of FAK in lung diseases and for evaluating the therapeutic potential of FAK inhibition.[6] These application notes provide detailed protocols for the use of PF-562271 in in vitro and in vivo models of lung cancer and pulmonary fibrosis.

Mechanism of Action

PF-562271 competitively binds to the ATP-binding pocket of FAK, inhibiting its autophosphorylation at tyrosine 397 (Y397).[4] This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, such as Src family kinases. By preventing FAK autophosphorylation, PF-562271 effectively blocks downstream signaling

cascades, including the RAS/RAF, PI3K/AKT, and MAPK pathways, which are crucial for tumor cell proliferation, survival, and migration, as well as fibroblast activation and collagen deposition.^{[6][7]}

Data Presentation

In Vitro Efficacy of PF-562271

| Cell Line | Cancer Type | IC50 (μM) | Assay Type | Reference |
|-----------|----------------------------|--|---------------------|-----------|
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at concentrations of 1-2 μM | Viability Assay | [8] |
| PC-3M | Prostate Cancer | ~3.3 | Cell Proliferation | [5] |
| BT474 | Breast Cancer | Not specified | Not specified | [4] |
| BxPc3 | Pancreatic Cancer | Not specified | Not specified | [4] |
| LoVo | Colon Cancer | Not specified | Not specified | [4] |
| U87MG | Glioblastoma | Not specified | Not specified | [4] |
| 143B | Osteosarcoma | 1.98 | Cell Growth (CCK-8) | [9] |
| MG63 | Osteosarcoma | 1.76 | Cell Growth (CCK-8) | [9] |
| TC32 | Ewing Sarcoma | 2.1 | Cell Viability | [1] |
| A673 | Ewing Sarcoma | 1.7 | Cell Viability | [1] |

In Vivo Efficacy of PF-562271 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
|----------------------------|-------------------|--|-------------------------------------|-----------|
| H125 | Lung Cancer | 25 mg/kg, p.o., bid | 2-fold greater apoptosis | [10] |
| PC3M-luc-C6 (subcutaneous) | Prostate Cancer | 25 mg/kg, p.o., bid, 5x/wk for 2 weeks | 62% | [11] |
| PC3M-luc-C6 (metastasis) | Prostate Cancer | 25 mg/kg, p.o., bid, 5x/wk for 18 days | Significant reduction in metastasis | [11] |
| BxPc3 | Pancreatic Cancer | 50 mg/kg, p.o., bid | 86% | [10] |
| PC-3M | Prostate Cancer | 50 mg/kg, p.o., bid | 45% | [10] |

In Vivo Efficacy of PF-562271 in a Pulmonary Fibrosis Model

| Animal Model | Treatment | Outcome | Reference |
|--|-----------|--|-----------|
| Bleomycin-induced pulmonary fibrosis in mice | PF-562271 | Marked reduction in fibrosis and collagen deposition | [3][12] |

Experimental Protocols

In Vitro Protocol: Cell Viability Assay

Objective: To determine the effect of PF-562271 on the viability of lung cancer cell lines.

Materials:

- Lung cancer cell lines (e.g., A549, H460)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

- PF-562271 hydrochloride
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- **Cell Seeding:** Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Preparation:** Prepare a stock solution of PF-562271 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 μ M). Ensure the final DMSO concentration in all wells is \leq 0.1%.
- **Treatment:** Remove the medium from the wells and add 100 μ L of medium containing the different concentrations of PF-562271 or vehicle control (medium with DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO₂.
- **Viability Assessment:**
 - **For MTT assay:** Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
 - **For CellTiter-Glo® assay:** Equilibrate the plate to room temperature. Add 100 μ L of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC₅₀ value using a suitable software (e.g., GraphPad

Prism).

In Vivo Protocol: Non-Small Cell Lung Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of PF-562271 in a murine xenograft model of NSCLC.

Materials:

- Athymic nude mice (6-8 weeks old)
- NSCLC cell line (e.g., H460)
- Matrigel
- PF-562271 hydrochloride
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers
- Animal balance

Procedure:

- Tumor Cell Implantation: Subcutaneously inject 5×10^6 H460 cells suspended in 100 μ L of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration: Administer PF-562271 orally (e.g., by gavage) at a dose of 25-50 mg/kg, twice daily. Administer the vehicle solution to the control group following the same

schedule.

- **Monitoring:** Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight every 2-3 days.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
- **Data Analysis:** Compare the tumor growth rates and final tumor weights between the treated and control groups. Calculate the percentage of tumor growth inhibition.

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the anti-fibrotic effect of PF-562271 in a mouse model of pulmonary fibrosis.

Materials:

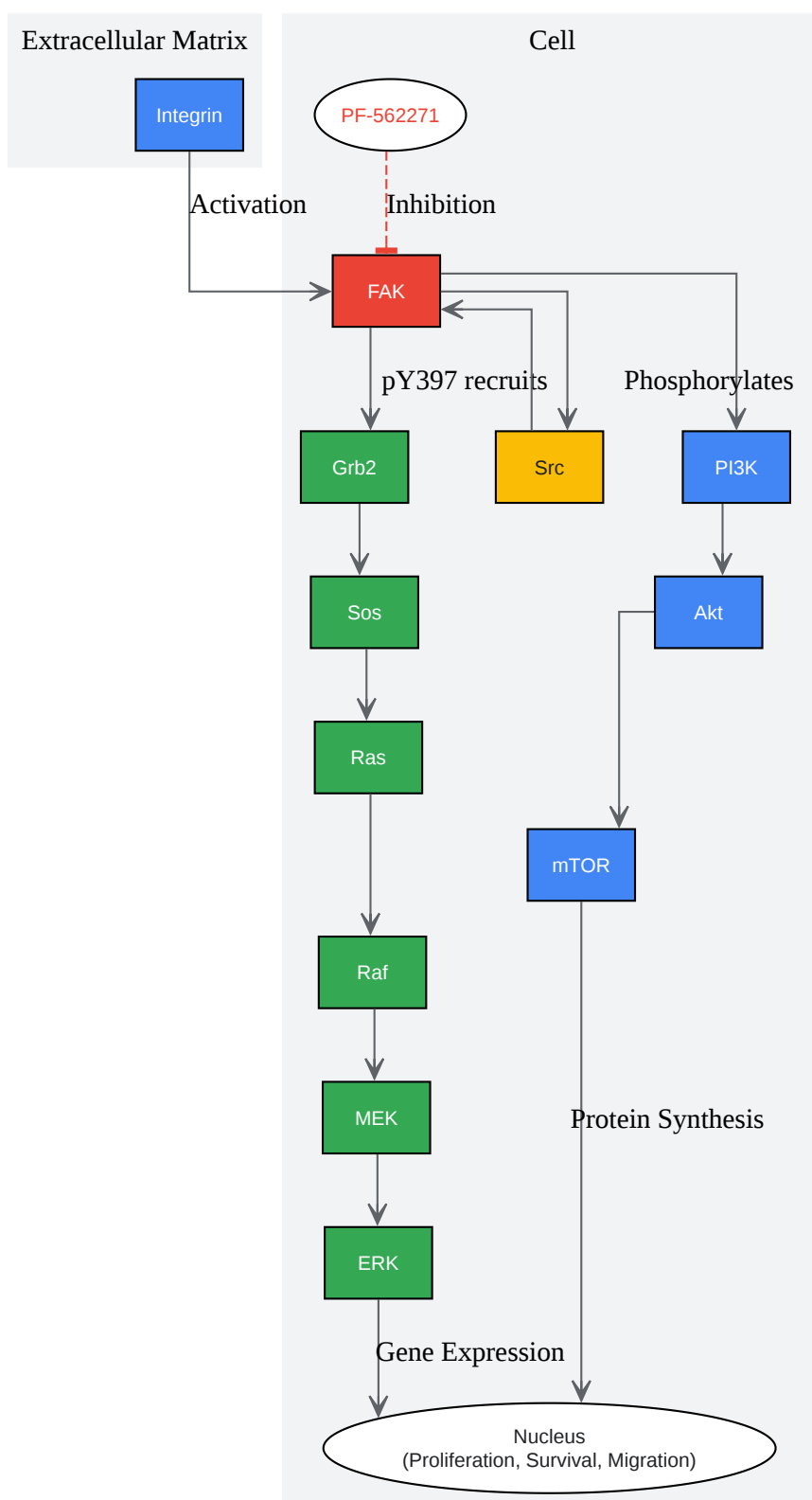
- C57BL/6 mice (8-10 weeks old)
- Bleomycin sulfate
- Sterile saline
- PF-562271 hydrochloride
- Vehicle solution
- Anesthesia (e.g., isoflurane)

Procedure:

- **Induction of Fibrosis:** Anesthetize the mice. Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 μ L of sterile saline. Administer sterile saline to the control group. A detailed protocol for this procedure can be found in various publications.[\[13\]](#)[\[14\]](#)

- Treatment: Begin treatment with PF-562271 (e.g., 50 mg/kg, orally, twice daily) or vehicle on the same day or a few days after bleomycin administration and continue for 14-21 days.
- Endpoint: At the end of the treatment period (e.g., day 21), euthanize the mice.
- Sample Collection:
 - Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.
 - Lung Tissue: Perfuse the lungs with saline and excise them. Inflate and fix one lung with 10% neutral buffered formalin for histological analysis. Homogenize the other lung for biochemical assays.
- Analysis:
 - Histology: Stain lung sections with Masson's trichrome to visualize and quantify collagen deposition. Assess the severity of fibrosis using a scoring system (e.g., Ashcroft score). [\[12\]](#)
 - Collagen Content: Measure the total lung collagen content using a hydroxyproline assay on the lung homogenates.
 - Inflammatory Cells: Perform differential cell counts on the BAL fluid to assess the inflammatory response.
- Data Analysis: Compare the fibrosis scores, collagen content, and inflammatory cell counts between the different treatment groups.

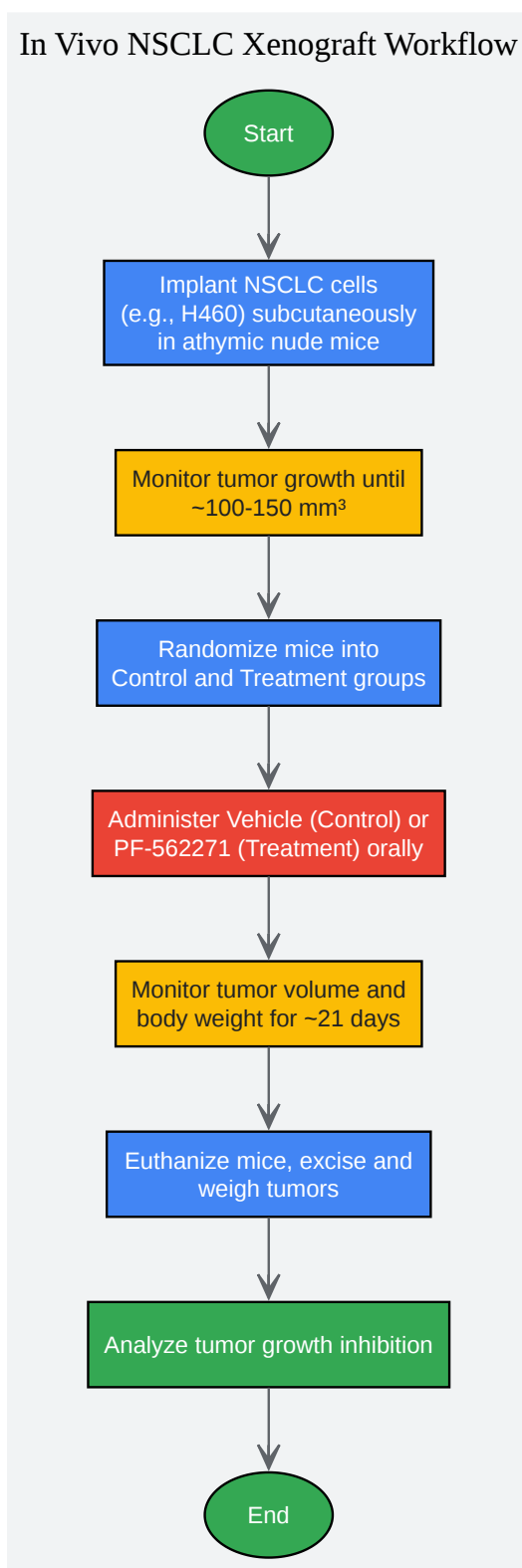
Mandatory Visualizations



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Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.

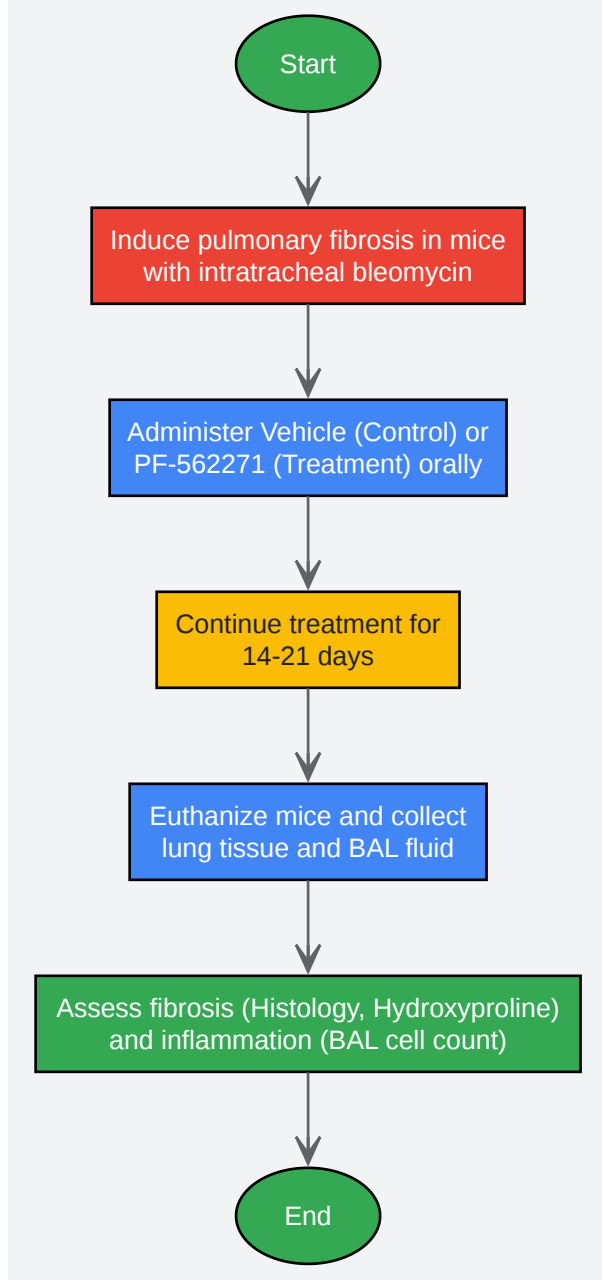
In Vivo NSCLC Xenograft Workflow



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Caption: Workflow for evaluating PF-562271 in an NSCLC xenograft model.

In Vivo Pulmonary Fibrosis Workflow



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Caption: Workflow for PF-562271 in a bleomycin-induced pulmonary fibrosis model.

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